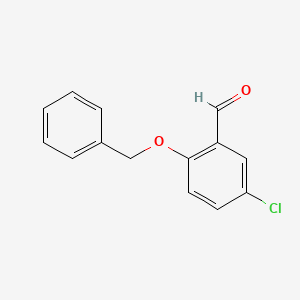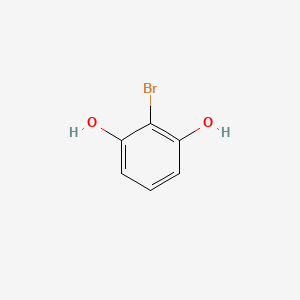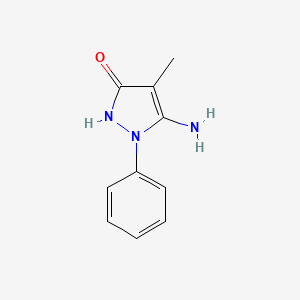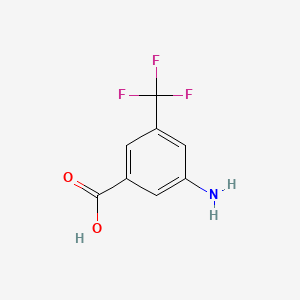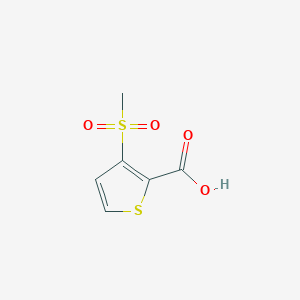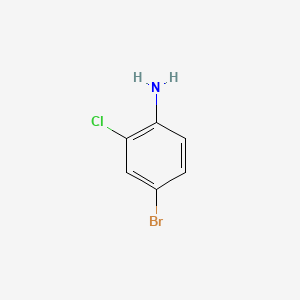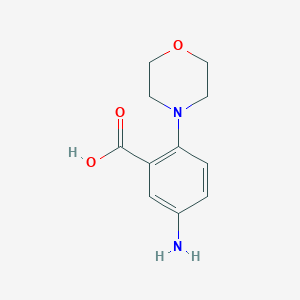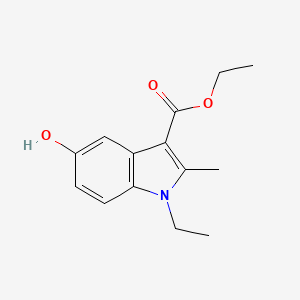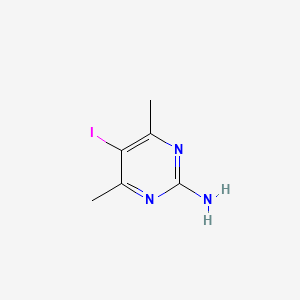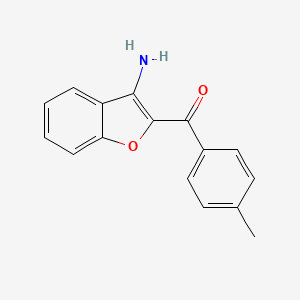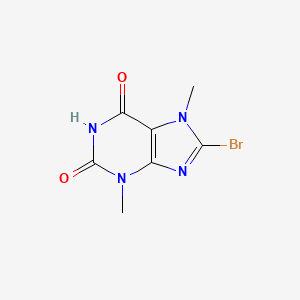
8-Bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione and its derivatives involves various chemical reactions that lead to the introduction of bromo and methyl groups into the purine ring. For example, the unusual reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine in dimethylformamide (DMF) results in 8-dimethylamino-substituted derivatives, highlighting the compound's reactivity and the influence of the bromine atom in nucleophilic substitution reactions (Khaliullin & Shabalina, 2020).
Molecular Structure Analysis
The crystal and molecular structure analysis of related purine derivatives sheds light on the intermolecular interactions and arrangement within the crystal lattice. Such studies provide insights into the stabilization mechanisms via hydrogen bonds and electrostatic interactions, contributing to the understanding of the molecule's physical properties and potential applications in material design (Shukla et al., 2020).
Applications De Recherche Scientifique
Chemical Synthesis and Reaction Studies
Unusual Reactions and Derivatives
Research by Khaliullin and Shabalina (2020) explored the reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine, leading to unexpected products. This highlights the potential for novel compound synthesis using 8-bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione as a precursor (Khaliullin & Shabalina, 2020).
Synthesis of Thiadiazepino Purines
Hesek and Rybár (1994) synthesized new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems, demonstrating the versatility of 8-bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione in creating complex purine derivatives (Hesek & Rybár, 1994).
Broncholytic Activity Studies
Nemčeková, Rybár, Nosál'ová, and Alföldi (1995) studied the broncholytic activity of 7-substituted 8-vinyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-diones, highlighting the potential pharmacological applications of derivatives of this compound (Nemčeková et al., 1995).
Protective Group in Synthesis
Research by Khaliullin and Shabalina (2020) also demonstrated the use of thietanyl protecting group in synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, indicating the importance of protective groups in the synthesis of specific purine derivatives (Khaliullin & Shabalina, 2020).
Analytical and Structural Analysis
Isolation and Characterization of Impurities
Desai, Patel, and Gabhe (2011) used high-performance liquid chromatography to isolate and characterize impurities in samples of 8-chlorotheophylline, a structurally similar compound. This suggests the potential for analytical applications in quality control and research (Desai, Patel, & Gabhe, 2011).
Quantitative Investigation of Intermolecular Interactions
Shukla, Bandopadhyay, Sathe, and Chopra (2020) conducted a detailed analysis of intermolecular interactions in a xanthine derivative, providing insights into the structural and interaction properties of similar purine derivatives (Shukla et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
8-bromo-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4O2/c1-11-3-4(9-6(11)8)12(2)7(14)10-5(3)13/h1-2H3,(H,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCGRDZSZWDOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1Br)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351521 | |
| Record name | 8-bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |
CAS RN |
15371-15-0 | |
| Record name | 8-bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


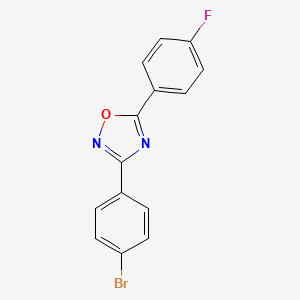
![4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1269878.png)
